

# Indimitecan Hydrochloride chemical structure

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## Compound of Interest

Compound Name: Indimitecan Hydrochloride

Cat. No.: B12761873

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An In-depth Technical Guide to **Indimitecan Hydrochloride**

## Introduction

**Indimitecan Hydrochloride** (also known as LMP776 and NSC 725776) is a potent, synthetic, non-camptothecin inhibitor of human topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[1][2] Developed as a potential anticancer agent, Indimitecan belongs to the indenoisoquinoline class of compounds, which were designed to overcome some of the clinical limitations associated with camptothecin-based drugs, such as chemical instability and susceptibility to drug efflux pumps.[2][3] This document provides a detailed overview of the chemical structure, mechanism of action, biological activity, and experimental protocols related to **Indimitecan Hydrochloride**.

## Chemical Structure and Properties

Indimitecan is an indenoisoquinoline derivative characterized by a planar pentacyclic core. The hydrochloride salt form enhances its solubility for pharmaceutical formulation.

IUPAC Name: 20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxo-20-azapentacyclo[10.8.0.0<sup>2</sup>,10.0<sup>4</sup>,8.0<sup>13</sup>,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione hydrochloride.[4]

Chemical Identifiers:

- SMILES: COc1cc2c(cc1OC)c(=O)n(CCCn3ccnc3)c4-c5cc6c(cc5C(=O)c24)OCO6.Cl[5]

- InChIKey: VZCPAXRDLDYWBE-UHFFFAOYSA-N[5]

The key structural features include a dimethoxy-substituted ring, a methylenedioxy group, and a basic side chain containing an imidazole ring, which is crucial for its interaction with the Top1-DNA complex.

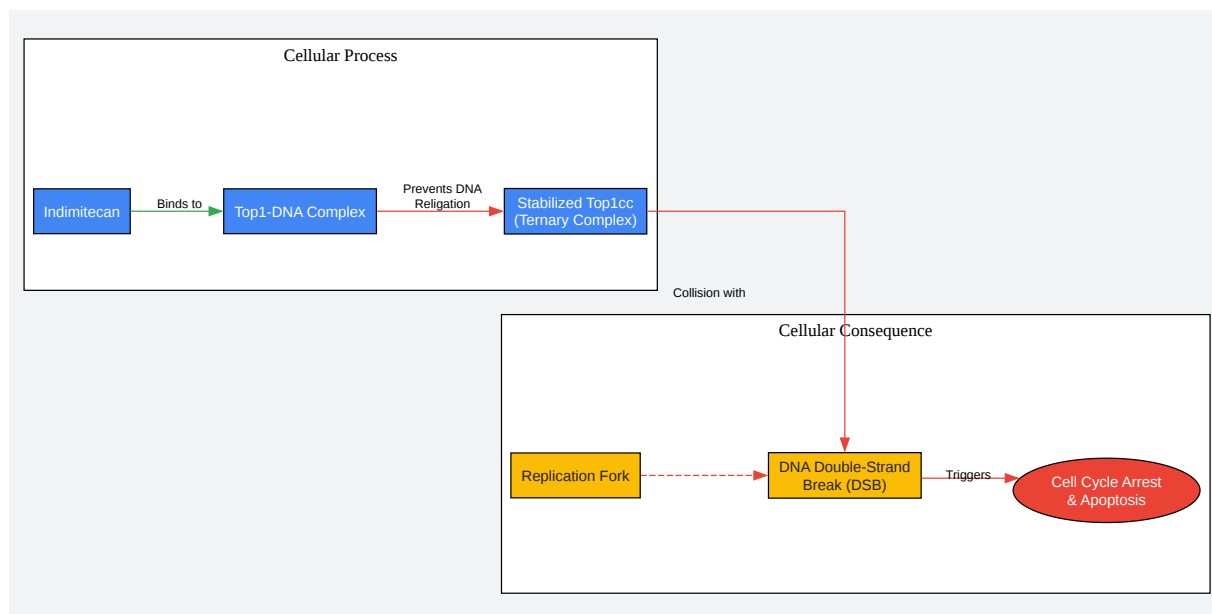
**Table 1: Chemical and Physical Properties of Indimitecan Hydrochloride**

Property	Value	Source
Molecular Formula	C <sub>25</sub> H <sub>21</sub> N <sub>3</sub> O <sub>6</sub> .ClH	[5]
Molecular Weight	495.91 g/mol	[5]
CAS Number	915360-05-3 (Indimitecan base)	[1][4]
Appearance	Not specified	
Solubility	Not specified	

## Mechanism of Action

Indimitecan exerts its cytotoxic effects by inhibiting the religation step of the Topoisomerase I catalytic cycle. Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. Indimitecan intercalates into the DNA at the site of the break and forms a stable ternary complex with Top1 and DNA (Top1 cleavage complex or Top1cc).[2][3] This stabilization prevents the re-ligation of the DNA strand.

The persistence of these cleavage complexes is cytotoxic. When a DNA replication fork collides with a trapped Top1cc, the single-strand break is converted into a highly toxic DNA double-strand break.[6] This leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[3][7]



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Figure 1: Mechanism of action of Indimitecan.

## Biological Activity and Preclinical Data

Indimitecan has demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. Its efficacy was evaluated as part of the National Cancer Institute's NCI-60 cell line screen.

## Table 2: In Vitro Antiproliferative Activity of Indimitecan (LMP776)

Cell Line	Cancer Type	GI <sub>50</sub> (μM)
HOP-62	Non-Small Cell Lung	<0.01
HCT-116	Colon	<0.01
SF-539	CNS	0.04
UACC-62	Melanoma	<0.01
OVCAR-3	Ovarian	0.08
SN12C	Renal	<0.01
DU-145	Prostate	<0.01
MCF-7	Breast	0.01
Data sourced from MedchemExpress.[1]		

The mean-graph midpoint (MGM) for growth inhibition across all tested NCI-60 cell lines was  $0.079 \pm 0.023$  μM, indicating broad and potent anticancer activity.[1]

## Experimental Protocols

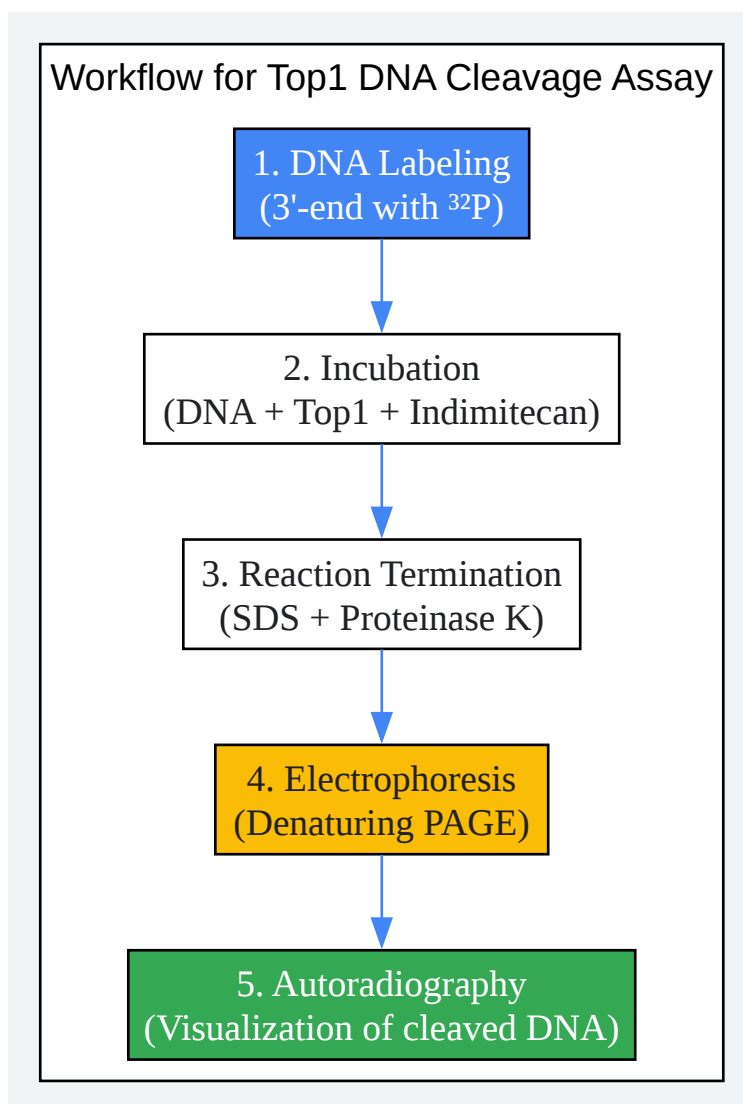
### Topoisomerase I-mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.

Methodology:

- **DNA Substrate Preparation:** A DNA fragment (e.g., a 117-bp fragment) is labeled at the 3'-end with a radioactive isotope, typically <sup>32</sup>P.[6]
- **Reaction Mixture:** The <sup>32</sup>P-labeled DNA fragment is incubated with purified human Topoisomerase I in a suitable reaction buffer.
- **Compound Addition:** The test compound (Indimitecan) is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared.

- Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30 minutes) to allow the formation of cleavage complexes.
- Reaction Termination: The reaction is stopped by adding a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest the Top1 enzyme.
- Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[6]
- Visualization: The gel is dried and exposed to an X-ray film or a phosphor screen. The intensity of the bands corresponding to cleaved DNA is quantified to determine the potency of the compound in trapping the Top1cc.



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